1-Methylpiperidin-4-amine dihydrochloride
Overview
Description
1-Methylpiperidin-4-amine dihydrochloride is a chemical compound related to the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, a one-pot pseudo three-component reaction has been utilized to synthesize highly functionalized hexa-substituted 1,4-dihydropyridines, which are structurally related to piperidine derivatives . Additionally, palladium-catalyzed Buchwald-Hartwig amination reactions have been employed to synthesize 1-heteroaryl-4-(N-methyl)aminopiperidines from heteroaryl chloride derivatives, demonstrating the versatility of palladium catalysis in constructing piperidine frameworks .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with various substituents influencing the overall conformation. For example, the crystal structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride reveals a chair conformation of the piperidinium ring with substituents in equatorial and axial positions, leading to a disordered structure with multiple isomers . Similarly, the conformational analysis of a fluorinated piperidine derivative has been studied using NMR, indicating that the solid and solution conformations are similar .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions. The 1,3-dipolar cycloaddition reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides has been shown to afford 1-methylpiperidylidene-2-sulfon(cyan)amides, demonstrating the reactivity of the piperidine ring towards cycloaddition . Furthermore, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride involves bromination and amination steps, highlighting the functional group transformations that piperidine derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of hydroxyl groups and their interactions with chloride ions in bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride contribute to the formation of hydrogen bonds and affect the compound's solubility and crystallinity . The thermal stability and phase transitions of piperidine derivatives have been investigated using techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing insights into their behavior under varying temperatures .
Scientific Research Applications
Piperidine Derivatives in Scientific Research
- Specific Scientific Field : Pharmaceutical Industry and Organic Chemistry .
- Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application or Experimental Procedures : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-methylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8-4-2-6(7)3-5-8;;/h6H,2-5,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOBUZORFXDVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621403 | |
Record name | 1-Methylpiperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidin-4-amine dihydrochloride | |
CAS RN |
120088-53-1 | |
Record name | 1-Methylpiperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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